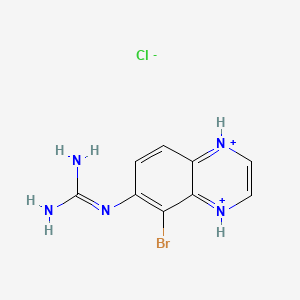
2-(5-Bromoquinoxaline-1,4-diium-6-yl)guanidine;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2-(5-Bromoquinoxaline-1,4-diium-6-yl)guanidine;chloride”, guanidines can be synthesized from N-chlorophthalimide, isocyanides, and amines . Another method involves the reaction of one measure of N-{[7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene]carbamothioyl}benzamide with one measure of aniline in the presence of mercury (II) chloride and triethylamine in anhydrous dimethylformamide .科学的研究の応用
Ophthalmology: Treatment of Glaucoma
N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride: is known to be an impurity of Brimonidine Tartrate , which is an α2 receptor agonist . This class of drugs is used in the treatment of glaucoma , a condition that increases intraocular pressure and can lead to vision loss. The compound’s role in the modulation of ocular pressure makes it a subject of interest for developing more effective treatments for glaucoma.
Analytical Chemistry: Chromatography Standards
The compound’s unique structure allows it to serve as a standard in chromatographic analysis . It can be used to calibrate equipment or as a reference material to ensure the accuracy and precision of chromatographic methods, which are essential for the qualitative and quantitative analysis of chemical substances.
Pharmacology: Receptor Binding Studies
Due to its activity as an α2 receptor agonist, N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride can be utilized in receptor binding studies to understand the interaction between drugs and α2 receptors . This is crucial for the development of new therapeutic agents that target these receptors.
Material Science: Ion Sensor Materials
The compound’s ionic properties make it suitable for use in the development of ion sensor materials . These sensors are used to detect the presence and concentration of specific ions in various environments, which is vital for environmental monitoring and industrial processes.
Neurology: Study of Neurotransmitter Systems
The compound’s role as an α2 receptor agonist indicates its potential impact on neurotransmitter systems . It can be used in neurological research to study the effects of α2 receptor modulation on neurological conditions and the development of treatments for disorders related to neurotransmitter imbalances.
作用機序
Target of Action
N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride, also known as 2-(5-Bromoquinoxaline-1,4-diium-6-yl)guanidine;chloride, is primarily an α2 receptor agonist . The α2 receptor is a type of adrenergic receptor, which plays a crucial role in the central nervous system. It is involved in regulating neurotransmitter release and has implications in various physiological processes such as pain regulation, sedation, and lowering of blood pressure .
Mode of Action
As an α2 receptor agonist, this compound binds to the α2 receptors, mimicking the action of natural neurotransmitters. This binding triggers a series of biochemical reactions that result in the inhibition of adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels subsequently inhibits the release of neurotransmitters, thereby exerting its physiological effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adenylate cyclase-cAMP pathway . By inhibiting adenylate cyclase, the compound reduces the conversion of ATP to cAMP, a key secondary messenger involved in many biological responses. The decrease in cAMP levels leads to a reduction in neurotransmitter release, affecting various downstream processes such as pain perception and blood pressure regulation .
Pharmacokinetics
Based on its chemical properties, it can be inferred that it is slightly soluble in dmso and methanol when heated . It is also hygroscopic and should be stored under an inert atmosphere at -20°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The primary result of the action of N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride is the reduction in neurotransmitter release due to its agonistic action on α2 receptors . This can lead to various physiological effects, such as reduced pain perception and lowered blood pressure. It’s worth noting that this compound is an impurity of Brimonidine Tartrate, a medication used to treat glaucoma .
Action Environment
The action of N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used and the temperature, which can impact its absorption and distribution in the body . Furthermore, its stability, which is crucial for its efficacy, can be affected by factors such as humidity and storage conditions .
特性
IUPAC Name |
2-(5-bromoquinoxaline-1,4-diium-6-yl)guanidine;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN5.ClH/c10-7-5(15-9(11)12)1-2-6-8(7)14-4-3-13-6;/h1-4H,(H4,11,12,15);1H/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBGGLJRHMQFKT-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=[NH+]C=C[NH+]=C2C(=C1N=C(N)N)Br.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate](/img/no-structure.png)
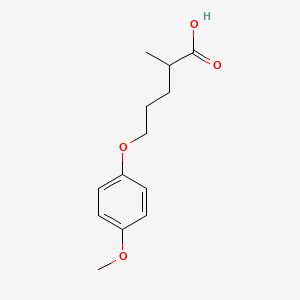
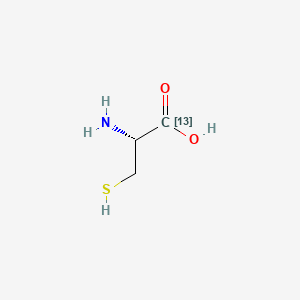
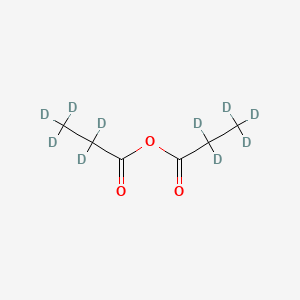

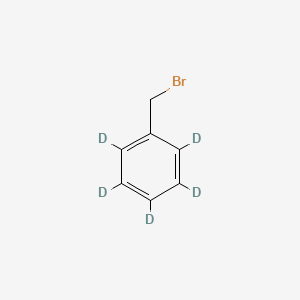

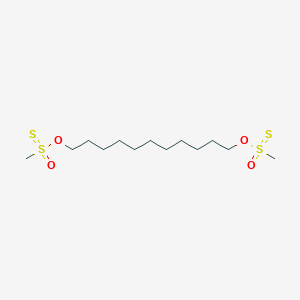
![N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin](/img/structure/B566169.png)
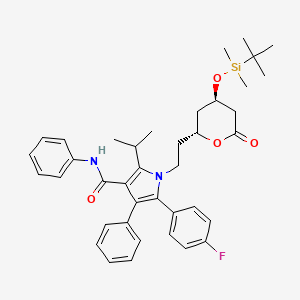
![(4-Ethylnaphthalen-1-yl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B566171.png)
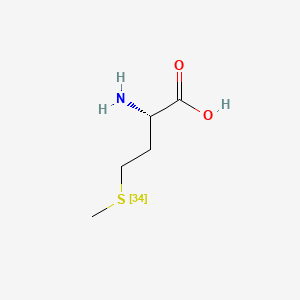
![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide](/img/structure/B566175.png)